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This guide provides an objective comparison of the substrate specificity of two key

fructofuranosidases, inulinase and invertase, with a focus on their activity on the common

disaccharide sucrose and the trisaccharide raffinose. This analysis is supported by

experimental data from various studies and includes detailed methodologies for the key

experiments cited.

Executive Summary
Inulinase and invertase are both enzymes that hydrolyze β-D-fructofuranosidic linkages.

However, they exhibit distinct substrate preferences. Generally, invertase shows a higher

affinity and catalytic efficiency for sucrose, a disaccharide.[1][2] In contrast, inulinase, while

capable of hydrolyzing sucrose and raffinose, demonstrates a greater specificity for inulin, a

polymer of fructose.[3][4] This difference in specificity is crucial for various industrial and

research applications, from the production of high-fructose syrup to the development of

prebiotics. This guide delves into the quantitative differences in their enzymatic activities and

outlines the experimental procedures used to determine these parameters.
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The following table summarizes the kinetic parameters (Km and Vmax) and specific activities of

inulinase and invertase from various microbial sources on sucrose and raffinose. It is

important to note that these values are sourced from different studies and were determined

under varying experimental conditions. Therefore, direct comparison should be made with

caution.

Enzyme
Source
Organism

Substrate Km (mM)
Vmax
(μmol/mi
n/mg)

Specific
Activity
(U/mg)

Referenc
e

Invertase

Saccharom

yces

cerevisiae

MTCC 170

Sucrose

2.01

(0.6894

mg/ml)

0.3201 - [5]

Invertase

(InvDz13)

Microbacte

rium

trichothece

nolyticum

Sucrose 4.5 - 225

Raffinose - - 229

Inulinase

Kluyverom

yces

marxianus

CDBB-L-

278

Sucrose 40.18 - -

Inulin 3.0 - -

Inulinase

Aspergillus

clavatus

Gmn11.3

Sucrose 0.078
0.098

(mM/h)
-

Inulin 0.039
0.041

(mM/h)
-

Exoinulinas

es (Exo-I &

Exo-II)

Penicillium

oxalicum

BGPUP-4

Sucrose,

Raffinose
- -

Displayed

specificity
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Note: Km (Michaelis constant) is an inverse measure of the enzyme's affinity for the substrate.

A lower Km indicates a higher affinity. Vmax (maximum velocity) represents the maximum rate

of the reaction when the enzyme is saturated with the substrate. Specific activity is defined as

the units of enzyme activity per milligram of protein.

Experimental Protocols
The determination of substrate specificity for inulinase and invertase typically involves

measuring the rate of hydrolysis of different substrates under controlled conditions. The most

common methods involve quantifying the amount of reducing sugars (glucose and fructose)

produced.

Enzyme Activity Assay using the 3,5-Dinitrosalicylic
Acid (DNSA) Method
This colorimetric method is widely used to determine the concentration of reducing sugars

produced from the enzymatic hydrolysis of sucrose and raffinose.

Materials:

Inulinase or invertase enzyme solution of known concentration.

Substrate solutions (e.g., 1% w/v sucrose, 1% w/v raffinose) prepared in a suitable buffer

(e.g., 0.1 M acetate buffer, pH 4.5-5.5).

3,5-Dinitrosalicylic acid (DNSA) reagent.

Rochelle salt (potassium sodium tartrate) solution (40% w/v).

Spectrophotometer.

Water bath.

Procedure:

Reaction Mixture Preparation: In a series of test tubes, pipette 0.5 mL of the enzyme solution

and 0.5 mL of the substrate solution. Prepare a blank for each substrate by adding 0.5 mL of

buffer instead of the enzyme solution.
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Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g.,

37°C or 50°C) for a specific time period (e.g., 15-30 minutes).

Reaction Termination and Color Development: Stop the enzymatic reaction by adding 1.0 mL

of DNSA reagent to each tube. Place the tubes in a boiling water bath for 5-15 minutes. A

color change from yellow to reddish-brown will occur in the presence of reducing sugars.

Color Stabilization: After boiling, cool the tubes to room temperature and add 1.0 mL of

Rochelle salt solution to stabilize the color.

Spectrophotometric Measurement: Add distilled water to each tube to a final volume of 10

mL and measure the absorbance at 540 nm using a spectrophotometer.

Quantification: Determine the concentration of reducing sugars produced using a standard

curve prepared with known concentrations of glucose or fructose.

Analysis of Hydrolysis Products by High-Performance
Liquid Chromatography (HPLC)
HPLC provides a more precise and detailed analysis of the hydrolysis products, allowing for the

simultaneous quantification of substrates and products.

Materials:

HPLC system equipped with a refractive index (RI) detector or an evaporative light-scattering

detector (ELSD).

A suitable carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column).

Mobile phase (e.g., deionized water or acetonitrile/water mixture).

Enzyme, substrate, and buffer solutions as described for the DNSA method.

Syringe filters (0.22 or 0.45 µm).

Procedure:
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Enzymatic Reaction: Perform the enzymatic reaction as described in steps 1 and 2 of the

DNSA method.

Sample Preparation: At specific time intervals, withdraw aliquots from the reaction mixture

and terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes). Centrifuge the

samples to remove any precipitate and filter the supernatant through a syringe filter.

HPLC Analysis: Inject the filtered sample into the HPLC system. The separation of sucrose,

raffinose, glucose, fructose, and melibiose (from raffinose hydrolysis) is achieved based on

their differential retention times on the column.

Quantification: The concentration of each sugar is determined by comparing the peak areas

to those of known standards.
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Caption: Hydrolysis of sucrose and raffinose by invertase and inulinase.
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Caption: Workflow for determining enzyme substrate specificity using the DNSA method.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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